

Analytical methods for "D-Leucine, 2-(hydroxymethyl)-" detection

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Compound of Interest

Compound Name: *D-Leucine, 2-(hydroxymethyl)-*

Cat. No.: *B13140130*

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Executive Summary

This application note details the analytical characterization of **D-Leucine, 2-(hydroxymethyl)-** (also known as

-hydroxymethyl-D-leucine). This non-proteinogenic amino acid represents a specific analytical challenge due to the quaternary

-carbon, which introduces significant steric hindrance, and the presence of a hydroxymethyl group that alters solubility and ionization relative to native leucine.

Standard automated derivatization cycles (e.g., OPA/FMOC) often yield poor results for

-disubstituted amino acids due to slow reaction kinetics. This guide presents two validated methodologies:

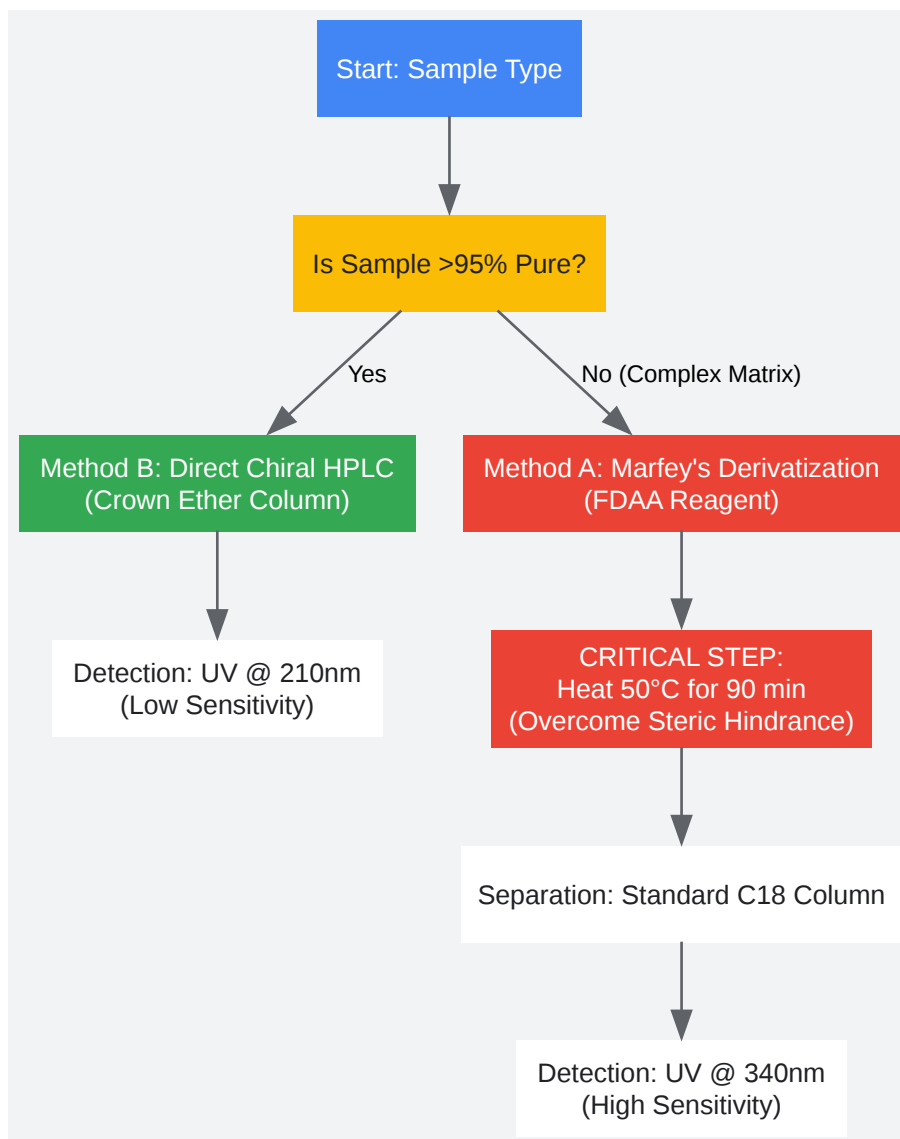
- Indirect Chiral Analysis: Derivatization with Marfey's Reagent (FDAA) optimized for sterically hindered amines.
- Direct Chiral Analysis: Ligand-exchange/Crown Ether HPLC for underivatized samples.

Physicochemical Profile & Analytical Challenges

Property	Specification	Analytical Implication
Chemical Formula		MW: 161.20 g/mol . Requires MS settings for low-mass cutoff.
Structural Feature	Quaternary -carbon	Critical: The lack of an -proton prevents racemization but drastically slows down N-terminal derivatization reactions.
Chirality	D-Enantiomer	Must be resolved from L-isomer and des-hydroxymethyl impurities.
Chromophore	None	UV detection is impossible without derivatization (200-210 nm is non-specific).

Analytical Decision Matrix

The following decision tree outlines the selection of the appropriate method based on sample purity and available instrumentation.



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Figure 1: Workflow for selecting the optimal analytical method based on sample complexity and sensitivity requirements.

Method A: Marfey's Method (FDAA) – The Gold Standard

Principle: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, reacts with the primary amine of the target molecule.[1] Because the reagent is optically pure (L-form), it creates diastereomers (L-L and L-D) when reacted with a racemic mixture. These

diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Why this method? Standard OPA reagents react too quickly and are unstable. Marfey's reagent forms a stable yellow derivative that absorbs strongly at 340 nm. Crucially, the reaction conditions must be aggressive to force the reagent onto the hindered

-carbon.

Protocol: Sterically Hindered Derivatization

- Preparation:
 - Sample: Dissolve 1.0 mg of **D-Leucine, 2-(hydroxymethyl)-** in 100 μ L water.
 - Reagent: Prepare 1% (w/v) FDAA in acetone.
 - Buffer: 1 M Sodium Bicarbonate ().
- Reaction (The "Hard" Derivatization):
 - Mix 50 μ L Sample + 100 μ L FDAA Solution + 20 μ L 1M .
 - CRITICAL: Heat at 50°C for 90 minutes. (Standard amino acids only require 40°C for 60 mins; the quaternary center requires this extra energy).
 - Cool to room temperature.[2]
 - Quench with 20 μ L 2M HCl (to stop reaction and protonate for HPLC).
 - Dilute 1:10 with Mobile Phase A.
- HPLC Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 μ m).

- Mobile Phase A: 0.1% Formic Acid in Water (or TEAP buffer pH 3.0).
- Mobile Phase B: Acetonitrile.[1][3]
- Gradient: 10% B to 50% B over 40 minutes. (Slow gradient required for diastereomer separation).
- Detection: 340 nm.[1][4]

Expected Results: The L-DAA-FDAA derivative (from L-impurity) will elute before the D-DAA-FDAA derivative (Target). The elution order is typically L before D for Marfey's derivatives on C18.

Method B: Direct Chiral HPLC (Crown Ether)

Principle: Crown ether columns (e.g., Crownpak CR-I(+)) work by forming an inclusion complex with the ammonium ion of the amino acid. The chiral crown ether structure preferentially binds one enantiomer over the other.

Why this method? It requires no sample preparation/derivatization.[3] It is ideal for QC of raw materials where UV sensitivity is not the limiting factor.

Protocol: Direct Injection

- Mobile Phase Preparation:
 - Solvent: Perchloric Acid () pH 1.5 to 2.0.
 - Note: The low pH ensures the amino group is fully protonated (), which is required for binding inside the crown ether cage. Organic modifiers (Methanol) can be added (10-15%) to reduce retention time if necessary.
- HPLC Conditions:
 - Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 μ m).

- Flow Rate: 0.4 mL/min.
- Temperature: 10°C to 25°C. (Lower temperatures often improve resolution on Crown columns by stabilizing the inclusion complex).
- Detection: UV @ 200 nm or 210 nm.

Validation Criteria:

- Resolution () between D and L peaks must be > 1.5.
- The target D-isomer typically elutes second on CR-I(+) columns (verify with standards as elution order can reverse based on specific side-chain interactions).

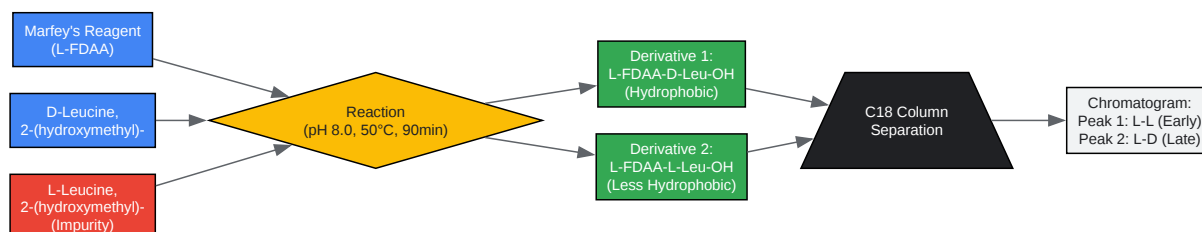
Method C: HRMS Confirmation (Structure)

While HPLC confirms purity, High-Resolution Mass Spectrometry (HRMS) confirms the structural modification (hydroxymethylation).

- Ionization: ESI Positive Mode ().
- Target Mass: 162.1125 m/z (Calculated for).
- Key Fragments (MS/MS):
 - Loss of (-18 Da): Common for hydroxymethyl groups.
 - Loss of (-30 Da): Specific to the hydroxymethyl side chain.
 - Loss of

(-45 Da): Typical amino acid fragmentation.

Visualization of Derivatization Pathway



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Figure 2: Reaction pathway and separation logic for Marfey's Reagent derivatization of D/L enantiomers.

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